4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound belonging to the benzoxazepine family. This compound features a unique structure that includes a benzoxazepine core, which is characterized by a fused benzene and azepine ring system. The presence of various functional groups, such as ketones and ether linkages, enhances its potential for diverse chemical reactivity and biological activity.
This compound can be synthesized through various organic chemistry methods, primarily involving the condensation of specific starting materials. The synthesis process typically utilizes readily available precursors to build the complex molecular structure.
This compound is classified as a benzoxazepine derivative, which is often explored in medicinal chemistry due to its potential therapeutic applications. Benzoxazepines are known for their ability to interact with biological targets, making them valuable in drug discovery.
The synthesis of 4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione generally involves several key steps:
Industrial production may involve optimizing these synthetic routes using catalysts or high-throughput screening techniques to enhance yield and reduce costs. Continuous flow chemistry methods are also explored for scalability in production.
The molecular formula for this compound is , with a molecular weight of approximately 395.4 g/mol. The structure can be represented in various formats:
InChI=1S/C23H25NO5/c1-14(2)21-23(27)24(22(26)18-7-5-6-8-20(18)29-21)13-19(25)16-9-11-17(12-10-16)28-15(3)4/h5-12,14-15,21H,13H2,1-4H3XYPGSCOFUVSQEO-UHFFFAOYSA-NCC(C)C1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)OC(C)CThe structural complexity includes multiple rings and functional groups that contribute to its chemical properties and reactivity.
The compound can participate in various chemical reactions:
These reactions allow for further functionalization of the compound, enhancing its versatility in chemical applications.
The mechanism of action involves the interaction of 4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-2-(propan-2-yloxy)-1,4-benzoxazepine-3,5(2H,4H)-dione with specific molecular targets such as enzymes or receptors. The compound's structure facilitates binding to these targets, leading to modulation of their activity. Potential pathways include:
The physical properties of this compound include solubility characteristics and stability under various conditions. Specific data on melting point or boiling point may require experimental determination.
Chemical properties involve reactivity patterns based on functional groups present in the molecule. The presence of ketones and aromatic systems suggests potential for electrophilic attack and nucleophilic substitution.
The unique structure of 4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-2-(propan-2-yloxy)-1,4-benzoxazepine-3,5(2H,4H)-dione lends itself to several applications:
This compound represents a significant area of interest in both academic research and industrial applications due to its diverse range of potential uses and unique chemical properties.
CAS No.: 4299-57-4
CAS No.: 130-20-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: